molecular formula C5H12N2O2 B2884834 (1E)-N',2-dihydroxy-3-methylbutanimidamide CAS No. 1394306-93-4

(1E)-N',2-dihydroxy-3-methylbutanimidamide

Cat. No.: B2884834
CAS No.: 1394306-93-4
M. Wt: 132.163
InChI Key: JRSZQLQXQAIFFO-UHFFFAOYSA-N
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Description

(1E)-N’,2-dihydroxy-3-methylbutanimidamide is an organic compound with a unique structure that includes both hydroxyl and imidamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N’,2-dihydroxy-3-methylbutanimidamide typically involves the reaction of 3-methylbutanal with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired imidamide compound. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a reducing agent like sodium borohydride.

Industrial Production Methods: On an industrial scale, the production of (1E)-N’,2-dihydroxy-3-methylbutanimidamide may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: (1E)-N’,2-dihydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-methylbutanoic acid derivatives.

    Reduction: Formation of 3-methylbutylamine derivatives.

    Substitution: Formation of various substituted imidamides.

Scientific Research Applications

(1E)-N’,2-dihydroxy-3-methylbutanimidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1E)-N’,2-dihydroxy-3-methylbutanimidamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups may form hydrogen bonds with active sites of enzymes, while the imidamide group can interact with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    (1E)-N’,2-dihydroxy-3-methylbutanamide: Similar structure but lacks the imidamide group.

    (1E)-N’,2-dihydroxy-3-methylbutanoic acid: Contains a carboxylic acid group instead of the imidamide group.

    (1E)-N’,2-dihydroxy-3-methylbutanamine: Contains an amine group instead of the imidamide group.

Uniqueness: (1E)-N’,2-dihydroxy-3-methylbutanimidamide is unique due to the presence of both hydroxyl and imidamide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N',2-dihydroxy-3-methylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3(2)4(8)5(6)7-9/h3-4,8-9H,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSZQLQXQAIFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=NO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(/C(=N\O)/N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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